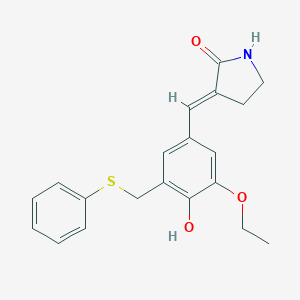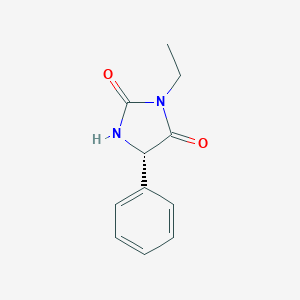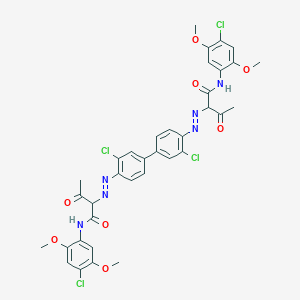
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
作用機序
The mechanism of action of 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and to bind to specific receptors in the body. It has also been shown to have antioxidant properties and to protect cells from oxidative damage.
Biochemical and Physiological Effects:
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to bind to specific receptors in the body, and to have antioxidant properties. It has also been shown to have anti-inflammatory properties and to protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone in lab experiments is its unique properties. The compound has been shown to have a number of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are a number of future directions for research involving 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone. One area of research involves the development of new drugs based on the compound's unique properties. Another area of research involves the use of the compound as a fluorescent probe to study protein-protein interactions. Additionally, the compound could be used in the development of new imaging agents for cancer diagnosis. Further research is needed to fully understand the mechanism of action and the potential therapeutic applications of this compound.
In conclusion, 3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone is a chemical compound that has been widely used in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone can be synthesized using a variety of methods. One of the most common methods is through the reaction of 2-pyrrolidone with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with phenylthiomethyl chloride to obtain the final compound.
科学的研究の応用
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone has been widely used in scientific research due to its unique properties. The compound has been used in the development of new drugs and has been studied for its potential therapeutic applications. It has also been used as a fluorescent probe to study protein-protein interactions and has been used in the development of new imaging agents for cancer diagnosis.
特性
CAS番号 |
107788-14-7 |
|---|---|
製品名 |
3-((3-Ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)methylene)-2-pyrrolidinone |
分子式 |
C20H21NO3S |
分子量 |
355.5 g/mol |
IUPAC名 |
(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C20H21NO3S/c1-2-24-18-12-14(10-15-8-9-21-20(15)23)11-16(19(18)22)13-25-17-6-4-3-5-7-17/h3-7,10-12,22H,2,8-9,13H2,1H3,(H,21,23)/b15-10+ |
InChIキー |
JJABWYFSIMYYRT-UHFFFAOYSA-N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C/3\CCNC3=O |
SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCNC3=O |
正規SMILES |
CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C3CCNC3=O |
同義語 |
(3E)-3-[[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]methylidene ]pyrrolidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)



![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)



![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)


![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)
